N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that features multiple heterocyclic rings, including pyrazole, thiazole, furan, and isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and a 1,3-diketone, the pyrazole ring can be synthesized through a cyclization reaction.
Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Linking the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings can be linked through an alkylation reaction using a suitable linker such as 2-bromoethylamine.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
Furan Ring Incorporation: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Final Coupling and Amide Formation: The final step involves coupling the furan-isoxazole intermediate with the pyrazole-thiazole intermediate, followed by the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, particularly at the furan and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro groups or double bonds within the heterocyclic rings, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the heterocyclic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its diverse functional groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is unique due to its combination of heterocyclic rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-15(12-9-14(24-20-12)13-3-1-8-23-13)17-6-4-11-10-25-16(19-11)21-7-2-5-18-21/h1-3,5,7-10H,4,6H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYWDNFONOHDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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